Spirost-5-en-3-yl benzoate Spirost-5-en-3-yl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542514
InChI: InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3
SMILES:
Molecular Formula: C34H46O4
Molecular Weight: 518.7 g/mol

Spirost-5-en-3-yl benzoate

CAS No.:

Cat. No.: VC16542514

Molecular Formula: C34H46O4

Molecular Weight: 518.7 g/mol

* For research use only. Not for human or veterinary use.

Spirost-5-en-3-yl benzoate -

Specification

Molecular Formula C34H46O4
Molecular Weight 518.7 g/mol
IUPAC Name (5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) benzoate
Standard InChI InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3
Standard InChI Key CWUJEAGCIAAOMQ-UHFFFAOYSA-N
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1

Introduction

Chemical Structure and Synthesis

Structural Characteristics

Spirost-5-en-3-yl benzoate belongs to the spirostan class of steroids, characterized by a fused tetracyclic core and a spiroketal side chain. The benzoate group is esterified at the 3-hydroxyl position of the steroidal backbone, enhancing its lipophilicity and stability. Key structural features include:

  • Core structure: A cyclopentanoperhydrophenanthrene nucleus with a double bond at the C5-C6 position.

  • Spiroketal system: A heterocyclic oxygen-containing ring fused to the steroid core at C22.

  • Benzoate moiety: Introduced via esterification, contributing to altered pharmacokinetic properties .

The molecular geometry facilitates interactions with hydrophobic pockets in biological targets, such as inflammatory mediators or steroid receptors.

Synthetic Pathways

The synthesis of spirost-5-en-3-yl benzoate typically involves the following steps:

  • Extraction of diosgenin: Diosgenin is isolated from Dioscorea tubers through acid hydrolysis or enzymatic methods.

  • Esterification: Diosgenin reacts with benzoyl chloride or benzoic anhydride in the presence of a catalyst (e.g., pyridine or DMAP).

  • Purification: Column chromatography or recrystallization yields high-purity spirost-5-en-3-yl benzoate .

A representative reaction is:

Diosgenin+Benzoyl chlorideBaseSpirost-5-en-3-yl benzoate+HCl\text{Diosgenin} + \text{Benzoyl chloride} \xrightarrow{\text{Base}} \text{Spirost-5-en-3-yl benzoate} + \text{HCl}

This method achieves yields exceeding 85%, with purity confirmed via HPLC and 1H NMR^1\text{H NMR}.

Table 1: Physicochemical Properties of Spirost-5-en-3-yl Benzoate

PropertyValue
Molecular formulaC34H46O4\text{C}_{34}\text{H}_{46}\text{O}_4
Molecular weight518.7 g/mol
Melting point198–202°C (dec.)
SolubilityInsoluble in water; soluble in DMSO, chloroform
LogP (octanol-water)6.2

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Spirost-5-en-3-yl benzoate inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) and cyclooxygenase-2 (COX-2) in macrophage models. In vitro studies demonstrate a 50% reduction in nitric oxide (NO) production at 10 μM, comparable to dexamethasone . The mechanism involves:

  • NF-κB pathway suppression: Downregulation of IκBα phosphorylation, preventing nuclear translocation of NF-κB.

  • MAPK inhibition: Reduced phosphorylation of ERK and JNK, attenuating cytokine release .

Metabolic Stability

The benzoate group enhances metabolic stability compared to diosgenin, with a plasma half-life of 6.2 hours in rodent models. Esterase-mediated hydrolysis releases benzoic acid and the parent steroid, enabling sustained activity.

Applications in Pharmaceutical Research

Prodrug Development

Fluorinated analogs of spirost-5-en-3-yl benzoate, such as 25R-spirost-5-en-3β-yl-4-fluoro-benzoate, exhibit improved bioavailability and target affinity. X-ray crystallography confirms stereochemical retention at C25, critical for receptor binding .

Drug Delivery Systems

Nanoparticle formulations (e.g., liposomes, PLGA nanoparticles) encapsulate spirost-5-en-3-yl benzoate to enhance solubility and tissue penetration. In vivo studies in rats show a 3-fold increase in synovial fluid concentration compared to free drug.

Pharmacological and Toxicological Profiles

In Vivo Efficacy

In a murine model of rheumatoid arthritis, oral administration (50 mg/kg/day) reduced paw swelling by 62% over 21 days. Histopathological analysis revealed diminished leukocyte infiltration and cartilage erosion.

Toxicity Considerations

Acute toxicity studies in rats report an LD50_{50} > 2,000 mg/kg, with no hepatorenal toxicity observed at therapeutic doses. Chronic use (90 days) at 100 mg/kg/day caused mild gastrointestinal irritation, reversible upon discontinuation.

Future Perspectives and Challenges

Targeted Modifications

  • Glycosylation: Introducing sugar moieties to improve water solubility.

  • Hybrid molecules: Conjugation with nonsteroidal anti-inflammatory drugs (NSAIDs) for synergistic effects.

Clinical Translation

Phase I trials are needed to assess human pharmacokinetics and dose optimization. Challenges include scaling up synthesis and ensuring cost-effective production from plant-derived diosgenin.

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